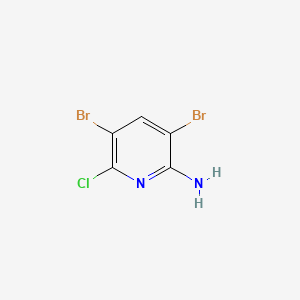

3,5-Dibromo-6-chloropyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

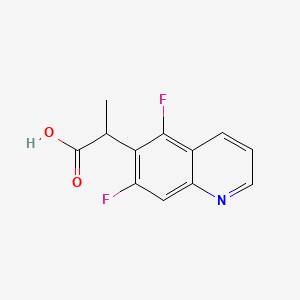

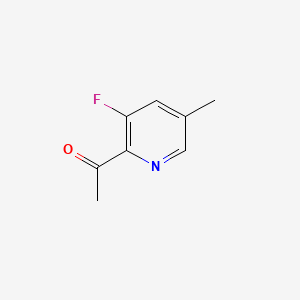

3,5-Dibromo-6-chloropyridin-2-amine is a chemical compound with the molecular formula C5H3Br2ClN2 . It is used as a starting material for the production of many pharmaceutical compounds .

Molecular Structure Analysis

The molecular weight of this compound is 286.35 . The InChI code for this compound is 1S/C5H3Br2ClN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) .Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用

Selective Amination of Polyhalopyridines : A study by Ji, Li, and Bunnelle (2003) demonstrated the use of 3,5-Dibromo-6-chloropyridin-2-amine in the selective amination of polyhalopyridines, catalyzed by a palladium-Xantphos complex, yielding high isolated yields and chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Formation of Pyridine-Containing Macrocycles : Averin et al. (2005) reported on the palladium-catalyzed amination of 3,5-dihalopyridines, including this compound, with linear polyamines leading to the formation of new pyridine-containing macrocycles (A. Averin et al., 2005).

Energetic Derivative Synthesis : Zhao Ku (2015) synthesized energetic compounds using 2-Chloro-3,5-dinitro-pyridin-4-amine and 6-chloro-3,5-dinitro-pyridin-2-amine, demonstrating the potential of halogenated pyridines in this field (Zhao Ku, 2015).

Solid-State Fluorescence Studies : Ershov et al. (2017) researched the solid-state fluorescence of compounds derived from 4-amino-2-aryl-6-chloropyridine-3,5-dicarbonitriles, highlighting applications in optical materials (O. V. Ershov et al., 2017).

Amination with Liquid Ammonia : Woźniak, Bańskira, and Szpakiewicz (1993) explored the amination of 3,5-dinitropyridine and its derivatives with liquid ammonia, yielding various amino-substituted compounds (M. Woźniak, Andrzej Bańskira, & B. Szpakiewicz, 1993).

Rearrangements in Aminations of Halopyridines : Pieterse and Hertog (2010) studied the rearrangements during aminations of halopyridines, providing insights into reaction mechanisms involving pyridine intermediates (M. Pieterse & H. J. Hertog, 2010).

Palladium-Catalyzed Heteroarylation : Abel et al. (2017) investigated the palladium-catalyzed heteroarylation of adamantylalkyl amines using dihalogenopyridines, including this compound, demonstrating the utility in organic synthesis (A. Abel et al., 2017).

Synthetic Technology Optimization : Sheng-song (2010) optimized the synthetic technology for related compounds, underlining the importance of efficient synthesis methods in the utilization of such chemicals (Li Sheng-song, 2010).

Palladium-Catalyzed Aminations of 3,5-Dibromo-2-Pyrone : Lee and Cho (2003) described palladium-catalyzed coupling reactions of 3,5-Dibromo-2-pyrone with various amines, pertinent to the study of pyridine derivatives (Jin‐Hee Lee & C. Cho, 2003).

Three-Component Reactions with Amines : Ranjbar‐Karimi et al. (2014) explored three-component reactions involving chloropyridine derivatives, contributing to the understanding of complex organic reactions (R. Ranjbar‐Karimi, Aliyeh Khajeh-Khezri, & M. Anary‐Abbasinejad, 2014).

Safety and Hazards

作用機序

Target of Action

It’s known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be a variety of chemical reactions where it acts as a reactant.

Mode of Action

The mode of action of 3,5-Dibromo-6-chloropyridin-2-amine involves its participation in chemical reactions as a reactant. One such reaction could be the Suzuki–Miyaura cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, the compound could potentially act as an organoboron reagent .

Pharmacokinetics

For instance, it has a high GI absorption and is BBB permeant . Its Log Po/w values, which indicate lipophilicity, range from 1.98 to 2.85 , suggesting it could have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it’s involved in and the final products of these reactions. As an intermediate in organic synthesis, its primary role is to contribute to the formation of other compounds .

生化学分析

Biochemical Properties

3,5-Dibromo-6-chloropyridin-2-amine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as CYP1A2, which is involved in the metabolism of various xenobiotics. The compound acts as an inhibitor, thereby affecting the enzyme’s activity. Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, altering their function and downstream effects .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects gene expression and cellular responses such as proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to changes in gene expression by affecting transcription factors and other regulatory proteins. Additionally, the compound can modulate the activity of receptors and ion channels, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and air. Over time, its inhibitory effects on enzymes and cellular processes may diminish due to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect enzyme activity and cellular signaling. At higher doses, it can cause adverse effects such as cytotoxicity, organ damage, and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as CYP1A2, leading to the formation of metabolites that can further interact with cellular components. The compound can affect metabolic flux by altering the activity of key enzymes and changing the levels of metabolites. This can have downstream effects on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with enzymes, receptors, and other biomolecules. Post-translational modifications and targeting signals may direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum, further influencing its effects on cellular processes .

特性

IUPAC Name |

3,5-dibromo-6-chloropyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2ClN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUVLSFBMNPJSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Cl)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704812 |

Source

|

| Record name | 3,5-Dibromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261269-84-4 |

Source

|

| Record name | 3,5-Dibromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Methoxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B581475.png)